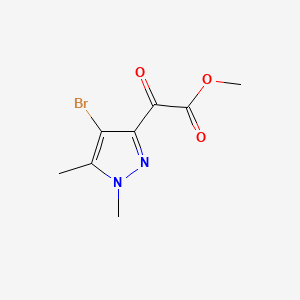
methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate is a useful research compound. Its molecular formula is C8H9BrN2O3 and its molecular weight is 261.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-2-oxoacetate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article delves into the biological activities of this compound, supported by research findings, case studies, and data tables.
Overview of Pyrazole Derivatives
Pyrazole derivatives are recognized for their extensive pharmacological profiles. They have been implicated in various therapeutic areas due to their ability to interact with multiple biological targets. The presence of specific substituents, such as bromine in this compound, can significantly influence its biological activity.
Key Biological Activities
Research indicates that pyrazole derivatives exhibit a wide range of biological activities:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Antiinflammatory : Inhibition of cyclooxygenase (COX) enzymes.
- Anticancer : Induction of apoptosis in cancer cells.
- Antidiabetic : Potential modulation of glucose metabolism.
The mechanism of action for this compound likely involves interactions with specific enzymes or receptors within the body. The bromine atom enhances the lipophilicity of the compound, potentially improving cell membrane permeability and binding affinity to biological targets.
In Vitro Studies
A study published in Scientific Reports evaluated various pyrazole derivatives for their biological activities. The findings suggested that this compound exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| This compound | Staphylococcus aureus | 20 µg/mL |
| Control (Ampicillin) | E. coli | 10 µg/mL |
Case Studies
In a clinical evaluation involving pyrazole derivatives, several compounds were tested for anti-inflammatory effects using the carrageenan-induced paw edema model in rats. This compound demonstrated a notable reduction in edema compared to control groups .
Table 2: Anti-inflammatory Activity in Animal Models
| Compound | Edema Reduction (%) | Dose (mg/kg) |
|---|---|---|
| This compound | 60% | 50 |
| Control (Ibuprofen) | 75% | 50 |
Properties
Molecular Formula |
C8H9BrN2O3 |
|---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
methyl 2-(4-bromo-1,5-dimethylpyrazol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C8H9BrN2O3/c1-4-5(9)6(10-11(4)2)7(12)8(13)14-3/h1-3H3 |
InChI Key |
XNNYQHREMKNDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















